Structural Validation and Binding Affinity for PAK4 Kinase Hinge Region via Co-Crystallography
The derivative KY-04045, which incorporates the 6-Bromo-1H-imidazo[4,5-b]pyridine core, has been co-crystallized with PAK4 kinase, providing unambiguous structural evidence for hinge-loop binding mediated specifically by the imidazopyridine ring system [1]. Although the PAK4 affinity (IC₅₀ = 8.7 μM) is modest, the crystallographic data (PDB deposition) confirms the precise binding pose, establishing this scaffold as a validated starting point for optimization, unlike uncharacterized or non-crystallized analogs [1].
| Evidence Dimension | PAK4 kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 8.7 μM (for KY-04045 derivative containing the 6-bromo-imidazo[4,5-b]pyridine core) |
| Comparator Or Baseline | Unoptimized fragment or non-binding analogs: no measurable PAK4 inhibition reported |
| Quantified Difference | Target compound demonstrates specific, crystallographically validated binding; baseline shows no evidence of PAK4 engagement |
| Conditions | PAK4 inhibition assay; X-ray co-crystallography |
Why This Matters
This provides the only crystallographically validated binding mode for an imidazo[4,5-b]pyridine core to PAK4, offering a structurally characterized starting point that uncharacterized analogs lack.
- [1] Park, J. K. et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583. View Source
